![molecular formula C22H39NO2 B1235195 Mead acid ethanolamide](/img/structure/B1235195.png)
Mead acid ethanolamide
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Descripción general
Descripción
N-(2-hydroxyethyl)eicosa-5,8,11-trienamide is a N-acylethanolamine.
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Agonist
Mead acid ethanolamide has been identified as a novel eicosanoid and a potent agonist for the central (CB1) and peripheral (CB2) cannabinoid receptors. This compound exhibits several characteristics of an endogenous ligand for these receptors, making it a significant compound in the field of neuropharmacology and potentially beneficial for disorders related to these receptors (Priller et al., 1995).
Fermentation and Beverage Production
Mead acid ethanolamide, through its precursor Mead acid, is indirectly involved in the fermentation process of beverages like mead or honey wine. Studies have focused on optimizing the fermentation process of mead by adjusting nutritional factors like nitrogen, minerals, and vitamins, which significantly influence the fermentation rate, alcohol content, and overall quality of the beverage. This optimization is crucial to address issues like sluggish or stuck fermentations commonly encountered in mead production (Schwarz et al., 2021). Moreover, the addition of hydrocolloids like gum arabic, ghatti, karaya, xanthan gum, or carob bean gum to mead worts has been shown to significantly accelerate fermentation, enhance ethanol production, and improve the clarity of young mead (Sroka & Satora, 2017).
Sensorial and Physicochemical Analysis
The sensorial and physicochemical profiles of mead, a product indirectly related to Mead acid ethanolamide, have been extensively analyzed. Factors such as sweetness, ethanol content, acidity, volatile compounds, and other chemical components have been studied to understand their influence on the quality, flavor, and consumer acceptability of mead. This research provides valuable insights into the compositional drivers of mead’s sensory profiles and demonstrates the importance of optimizing various parameters for high-quality beverage production (Gomes et al., 2015).
Propiedades
Nombre del producto |
Mead acid ethanolamide |
---|---|
Fórmula molecular |
C22H39NO2 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(5E,8E,11E)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9+,13-12+,16-15+ |
Clave InChI |
YKGQBEGMUSSPFY-WYTUUNCASA-N |
SMILES isomérico |
CCCCCCCC/C=C/C/C=C/C/C=C/CCCC(=O)NCCO |
SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO |
SMILES canónico |
CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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